molecular formula C24H25N3O7S B2558487 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide CAS No. 878059-67-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide

Número de catálogo: B2558487
Número CAS: 878059-67-7
Peso molecular: 499.54
Clave InChI: DCROBDSKADJGIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide features a benzodioxin core linked to an acetamide moiety substituted with a sulfonated indole group. The indole is further functionalized with a morpholin-4-yl-oxoethyl chain, introducing polarity and hydrogen-bonding capacity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the morpholine group and the indole sulfonyl moiety. Common reagents and conditions used in these reactions include:

    Reagents: Sulfonyl chlorides, indole derivatives, morpholine, acetic anhydride.

    Conditions: Acidic or basic conditions, elevated temperatures, and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide involves several key steps:

  • Starting Materials : The synthesis typically begins with 2,3-dihydrobenzo[1,4]dioxin derivatives and morpholine-based compounds.
  • Reagents : Common reagents include sulfonyl chlorides and various bases (e.g., sodium carbonate) to facilitate the reaction.
  • Characterization Techniques : The final products are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures.

Example Synthesis Pathway

A typical pathway may involve the following reactions:

N 2 3 dihydrobenzo 1 4 dioxin +Sulfonyl ChlorideN 2 3 dihydrobenzo 1 4 dioxin sulfonamide \text{N 2 3 dihydrobenzo 1 4 dioxin }+\text{Sulfonyl Chloride}\rightarrow \text{N 2 3 dihydrobenzo 1 4 dioxin sulfonamide }
N 2 3 dihydrobenzo 1 4 dioxin sulfonamide +Morpholine derivativeFinal Compound\text{N 2 3 dihydrobenzo 1 4 dioxin sulfonamide }+\text{Morpholine derivative}\rightarrow \text{Final Compound}

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane moiety exhibit substantial inhibitory activity against various enzymes:

  • α-glucosidase : Inhibitors of this enzyme can help manage Type 2 diabetes by slowing carbohydrate absorption.
    • Study Findings : Compounds were tested for α-glucosidase inhibition with promising results indicating potential therapeutic applications for diabetes management .
  • Acetylcholinesterase (AChE) : Some derivatives have shown weak inhibition against AChE, which is relevant for Alzheimer's disease treatment.
    • Implications : The weak inhibition suggests that while these compounds may not be primary candidates for Alzheimer’s therapy, they could serve as lead compounds for further modifications .

Antitumor Activity

The compound has also been evaluated for its anticancer properties:

  • In Vitro Studies : Various derivatives were assessed against human tumor cell lines following protocols established by the National Cancer Institute (NCI). Many showed significant antimitotic activity with mean growth inhibition values indicating potential as anticancer agents .

Other Biological Activities

Compounds with similar structures have been reported to exhibit a range of additional biological activities:

  • Anti-inflammatory : Some derivatives have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory conditions .
  • Antimicrobial : Certain benzodioxane derivatives have demonstrated antimicrobial properties, expanding their potential applications in infectious disease management.

Case Study 1: α-glucosidase Inhibition

In a study focusing on the synthesis of N-(2,3-dihydrobenzo[1,4]dioxin) derivatives, researchers synthesized a series of compounds that exhibited varying degrees of α-glucosidase inhibition. The most potent inhibitors were identified and further characterized through molecular docking studies to understand their binding interactions with the enzyme .

Case Study 2: Antitumor Efficacy

Another study evaluated a related compound in a panel of cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, with further analysis revealing mechanisms involving cell cycle arrest and apoptosis induction. These findings suggest that modifications to the benzodioxane structure could enhance anticancer activity .

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Functional Groups

The target compound is compared below with two analogs from the evidence:

Compound Substituent on Acetamide Key Functional Groups Molecular Weight (Calculated)
Target Compound Indol-3-yl sulfonyl linked to morpholin-4-yl-oxoethyl Sulfonyl, morpholine, indole, benzodioxin ~529 g/mol
4-Formamido-1,2,4-triazol-3-yl sulfanyl Triazole, formamido, benzodioxin ~375 g/mol
Thieno[3,2-d]pyrimidinyl sulfanyl with methoxyphenyl Thienopyrimidine, methoxy, benzodioxin ~511 g/mol

Key Observations :

  • Target Compound: The sulfonyl group enhances electronegativity, while the morpholine moiety improves solubility.
  • : The triazole and formamido groups offer hydrogen-bonding sites but lack the bulkiness of the indole-morpholine system.
  • : The thienopyrimidine core introduces fused aromaticity, likely increasing lipophilicity compared to the target compound.

Pharmacological and Physicochemical Properties

Hydrogen Bonding and Solubility

  • : The formamido group (N–H) serves as a hydrogen-bond donor, but the triazole’s smaller size may reduce membrane permeability relative to the target compound .

Mass Spectrometry Data

  • : A related acetamide derivative (m/z 380) shows fragmentation patterns consistent with sulfonyl and aromatic groups . The target compound’s higher molecular weight (~529 g/mol) suggests stability in metabolic pathways.

Structure-Activity Relationships (SAR)

  • Indole vs. Triazole/Thienopyrimidine: The indole sulfonyl group in the target compound may enhance binding to aromatic-rich binding pockets (e.g., kinase ATP sites) compared to the smaller triazole () or rigid thienopyrimidine () .

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, enzyme inhibitory properties, and potential therapeutic roles based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial step typically includes the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various sulfonyl chlorides to form sulfonamide intermediates. These intermediates are then reacted with bromoacetamides in polar aprotic solvents like DMF to yield the final products.

Enzyme Inhibition

Recent studies have demonstrated that compounds derived from 2,3-dihydrobenzo[1,4]dioxin exhibit significant biological activities. Notably:

  • α-glucosidase Inhibition : Several synthesized derivatives have shown moderate inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, specific derivatives displayed IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), indicating their potential as anti-diabetic agents .
CompoundIC50 (μM)Reference
Acarbose37.38
Compound 7i86.31
Compound 7k81.12
  • Acetylcholinesterase Inhibition : Some derivatives have also been tested for their inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. While the activity was generally weaker compared to α-glucosidase inhibition, it still highlights the compound's multifaceted biological potential .

Antitumor Activity

Compounds with a similar benzodioxane structure have been reported to exhibit antitumor properties. For example, derivatives tested against various cancer cell lines demonstrated significant antiproliferative activity:

Cell LineCompoundIC50 (μM)
Huh7 (Liver)3g<10
Caco2 (Colon)3g<10
HCT116 (Colon)3g<10
MDA-MB 231 (Breast)->25

This suggests that certain derivatives could be promising candidates for further development in cancer therapy .

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of these compounds to target enzymes. The results aligned with in vitro findings, confirming that certain structural features enhance enzyme binding and inhibition .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, and how are intermediates characterized?

  • Methodological Answer : The core benzodioxin-6-amine scaffold is synthesized via nucleophilic substitution reactions. For example, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with sulfonyl chlorides under pH-controlled conditions (pH 9–10, aqueous Na₂CO₃) to form sulfonamide intermediates . Subsequent N-alkylation/arylation is achieved using alkyl/aryl halides in DMF with catalytic LiH, followed by purification via TLC monitoring and recrystallization . Structural confirmation employs IR (C=O, S=O stretching), ¹H/¹³C NMR (aromatic protons, methylene/morpholine signals), and elemental analysis .

Q. How are spectral techniques (IR, NMR) applied to confirm the structure of this compound and its analogs?

  • Methodological Answer :

  • IR spectroscopy : Key peaks include sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹, acetamide C=O at ~1650–1680 cm⁻¹, and morpholine C-O-C at ~1100 cm⁻¹ .
  • ¹H NMR : Aromatic protons (6.5–8.0 ppm), methylene groups in the benzodioxin ring (4.2–4.5 ppm), and morpholine protons (3.5–3.7 ppm) are diagnostic. Integration ratios validate substitution patterns .
  • CHN analysis : Validates molecular formula consistency (±0.3% theoretical vs. experimental) .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of morpholine-containing analogs to improve yield and purity?

  • Methodological Answer :

  • Catalyst selection : LiH in DMF enhances nucleophilic substitution efficiency by deprotonating sulfonamide intermediates, accelerating alkylation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.
  • Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) ensures completion. Incomplete reactions are resolved by iterative reagent addition (e.g., acetyl chloride in dichloromethane with Na₂CO₃) .
  • Purification : Gradient column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) removes unreacted starting materials .

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation or hydrogen-bonding networks?

  • Methodological Answer :

  • Data collection : High-resolution X-ray diffraction identifies bond lengths/angles, confirming sulfonamide geometry and morpholine ring puckering .
  • SHELX refinement : Hydrogen-bonding patterns (e.g., N-H···O=S interactions) are analyzed using graph-set notation (e.g., R₂²(8) motifs), critical for understanding packing efficiency and stability .
  • Validation : R-factors (<5%) and electron density maps ensure model accuracy. Disordered atoms (e.g., morpholine oxygen) are refined isotropically .

Q. How should researchers interpret contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Dose-response assays : Test compound libraries at multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity .
  • Enzyme selectivity : Compare IC₅₀ values against related enzymes (e.g., acetylcholinesterase vs. α-glucosidase) to identify off-target effects .
  • Computational docking : Use Schrödinger Suite or AutoDock to model binding poses. Discordant experimental vs. in silico data may indicate allosteric binding or assay interference (e.g., compound aggregation) .

Q. What statistical approaches are recommended for analyzing high-throughput screening data of analogs with minor structural modifications?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to evaluate variables (e.g., substituent size, electron-withdrawing/donating groups) on bioactivity .
  • Multivariate analysis : Principal Component Analysis (PCA) reduces dimensionality, linking structural features (e.g., logP, polar surface area) to activity clusters .
  • Error analysis : Report standard deviations (≥3 replicates) and use ANOVA to assess significance (p < 0.05) .

Q. Methodological Considerations

  • Avoiding commercial bias : Focus on peer-reviewed synthesis protocols (e.g., Pharmaceutical Chemistry Journal , Acta Crystallographica ) rather than vendor-supplied data.
  • Data contradiction management : Cross-validate spectral data (e.g., NMR vs. HRMS) and replicate bioassays under standardized conditions .
  • Ethical reporting : Disclose crystallization solvents and refinement parameters to ensure reproducibility .

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7S/c28-23(25-17-5-6-20-21(13-17)34-12-11-33-20)16-35(30,31)22-14-27(19-4-2-1-3-18(19)22)15-24(29)26-7-9-32-10-8-26/h1-6,13-14H,7-12,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROBDSKADJGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.